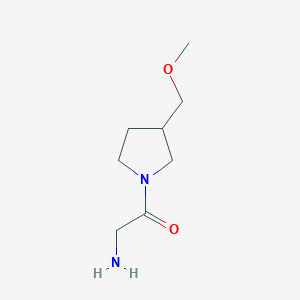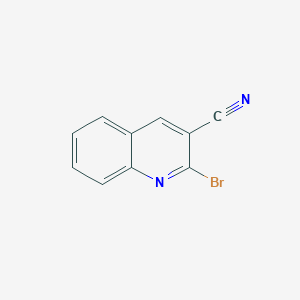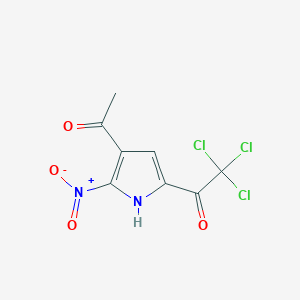
1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Potential Applications in Environmental Chemistry
Compounds with similar structural features, such as chlorinated ethanes and nitro-substituted organics, have been extensively studied in environmental chemistry. For example, studies on DDT isomers and their environmental fate have revealed the importance of understanding the behavior of chlorinated compounds in various environmental compartments (Ricking & Schwarzbauer, 2012). Similarly, research on 1,1,1-trichloroethane has focused on its neurotoxic effects and environmental impact, suggesting a need for careful consideration of the environmental and health implications of chlorinated compounds (Fernicola et al., 1991).
Role in Organic Synthesis and Material Science
The nitro and acetyl groups present in the compound suggest reactivity that could be harnessed in organic synthesis. Nitro compounds, for instance, have been explored for their potential in creating high-energy materials due to their stability and performance characteristics (Hanafi et al., 2019). Additionally, the chlorinated ethanone part of the molecule might contribute to the compound's utility in polymer chemistry or as a solvent in specific organic reactions, similar to the applications of trichloroethane.
Potential in Corrosion Inhibition
Compounds containing nitro groups and other heteroatoms have been investigated for their role as corrosion inhibitors. The presence of such functional groups can enhance the ability of a molecule to interact with metal surfaces and prevent corrosion, making it a candidate for study in the context of materials protection (Verma et al., 2020).
Environmental Degradation and Treatment
Understanding the degradation pathways and environmental persistence of chlorinated compounds is crucial for assessing their impact and developing treatment methods. Studies on the natural and enhanced degradation of trichloroethane derivatives in subsurface environments provide insights into bioremediation strategies and the challenges associated with the complete dechlorination of these compounds (Scheutz et al., 2011).
Propiedades
IUPAC Name |
1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2O4/c1-3(14)4-2-5(6(15)8(9,10)11)12-7(4)13(16)17/h2,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGNPSISZDSTRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)

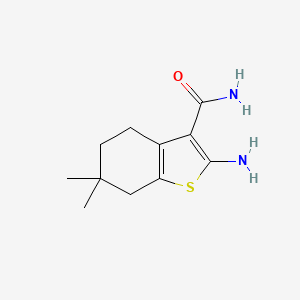


![3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1374174.png)


![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)
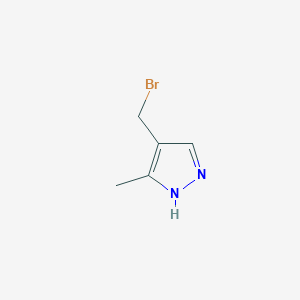
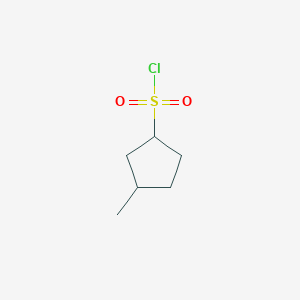
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine](/img/structure/B1374185.png)
